molecular formula C12H21NO B1435966 1-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol CAS No. 2098500-78-6

1-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol

Cat. No. B1435966
M. Wt: 195.3 g/mol
InChI Key: XFOQHAINAHSFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol” is a complex organic molecule. It contains a cyclobutan-1-ol group attached to a hexahydrocyclopenta[c]pyrrol-2(1H)-yl group .


Molecular Structure Analysis

The molecular structure of the hexahydrocyclopenta[c]pyrrol-2(1H)-amine part of the compound contains 24 bonds in total, including 10 non-H bonds, 2 five-membered rings, 1 eight-membered ring, 1 N hydrazine, and 1 Pyrrolidine . The exact structure of the full compound is not provided in the available resources.

Scientific Research Applications

Cyclobutane-Containing Alkaloids

Cyclobutane-containing alkaloids, found in terrestrial and marine species, exhibit a range of biological activities including antimicrobial, antibacterial, antitumor, and others. These compounds are significant for drug discovery, providing leads for new therapeutic agents. The synthesis, structural analysis, and potential applications of these alkaloids highlight their importance in medicinal chemistry and drug development processes (Sergeiko et al., 2008).

Pyrrole-Based Compounds

Pyrrole and its derivatives are notable in medicinal chemistry for their anticancer, antimicrobial, and antiviral activities. The pyrrole ring serves as a key pharmacophore in many drugs, and the discovery of novel synthetic pyrrole-based compounds continues to be a focus in drug development. These compounds' target selectivity and biological activities make them valuable for therapeutic applications (Li Petri et al., 2020).

properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12(5-2-6-12)9-13-7-10-3-1-4-11(10)8-13/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOQHAINAHSFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CC3(CCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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